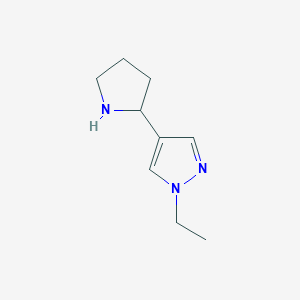
3-(4-Methoxybenzyl)azetidine hydrochloride
Descripción general
Descripción
3-(4-Methoxybenzyl)azetidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and proteomics research .
Métodos De Preparación
The synthesis of 3-(4-Methoxybenzyl)azetidine hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate (HgSO4) in the presence of sulfuric acid (H2SO4) to afford a hydroxy-trans-enal, which is then chemoselectively reduced
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
3-(4-Methoxybenzyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the presence of a good leaving group.
Common reagents and conditions used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) in a 9:1 ratio . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(4-Methoxybenzyl)azetidine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in catalytic processes and as a specialty product in proteomics research.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzyl)azetidine hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates ring-opening and expansion reactions, making it a versatile intermediate in various chemical transformations . The compound’s reactivity is driven by the considerable ring strain, which allows it to participate in unique reactivity under appropriate conditions .
Comparación Con Compuestos Similares
3-(4-Methoxybenzyl)azetidine hydrochloride can be compared with other azetidine derivatives and related four-membered heterocycles such as aziridines. Azetidines are more stable than aziridines due to their ring strain, which translates into both facile handling and unique reactivity . Similar compounds include:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
N-Sulfonylazetidine: Used in various synthetic methodologies.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGKFOYBCIVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate](/img/structure/B3376077.png)


![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3376088.png)


![Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide](/img/structure/B3376110.png)





